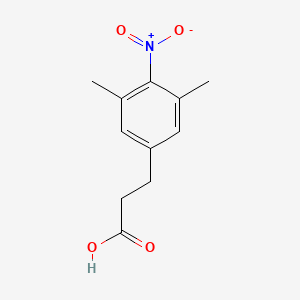
3-{4-Nitro-3,5-dimethylphenyl}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{4-Nitro-3,5-dimethylphenyl}propanoic acid is an organic compound characterized by a propanoic acid group attached to a phenyl ring substituted with nitro and methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{4-Nitro-3,5-dimethylphenyl}propanoic acid typically involves the nitration of 3,5-dimethylphenylpropanoic acid. The process can be summarized as follows:
Nitration Reaction: 3,5-Dimethylphenylpropanoic acid is treated with a nitrating mixture (usually a combination of concentrated sulfuric acid and nitric acid) at low temperatures to introduce the nitro group at the para position relative to the propanoic acid group.
Purification: The reaction mixture is then neutralized, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Esterification: Alcohols with sulfuric acid or hydrochloric acid as catalysts.
Major Products:
Reduction: 3-{4-Amino-3,5-dimethylphenyl}propanoic acid.
Substitution: Halogenated or sulfonated derivatives of this compound.
Esterification: Esters of this compound.
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science:
Agriculture: Investigated for its potential use in the synthesis of agrochemicals.
作用机制
The mechanism of action of 3-{4-Nitro-3,5-dimethylphenyl}propanoic acid depends on its functional groups:
Nitro Group: Can undergo reduction to form an amino group, which can interact with biological targets such as enzymes or receptors.
Carboxylic Acid Group: Can form hydrogen bonds and ionic interactions with biological molecules, influencing its activity and binding properties.
相似化合物的比较
3-{4-Nitrophenyl}propanoic acid: Lacks the methyl groups, which may affect its reactivity and biological activity.
3-{4-Amino-3,5-dimethylphenyl}propanoic acid: The reduced form of the nitro compound, with different chemical and biological properties.
3-{4-Methyl-3,5-dinitrophenyl}propanoic acid:
Uniqueness: 3-{4-Nitro-3,5-dimethylphenyl}propanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
属性
IUPAC Name |
3-(3,5-dimethyl-4-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7-5-9(3-4-10(13)14)6-8(2)11(7)12(15)16/h5-6H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTXHVQRCIWIBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
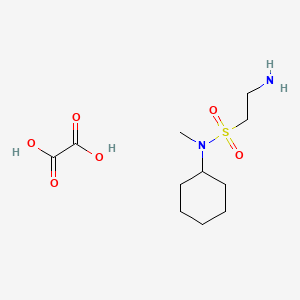
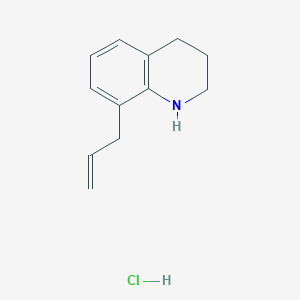
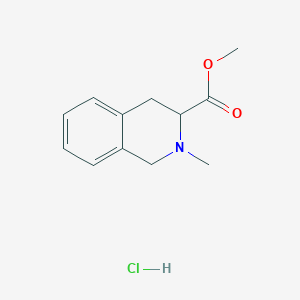
![(1R,5S)-3-isopropyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate](/img/structure/B7885152.png)
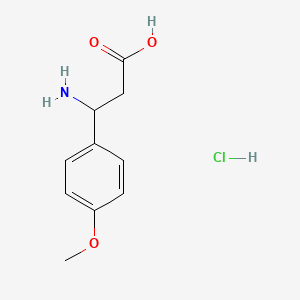
![1-[(6-chloro-3-pyridinyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B7885177.png)
![methyl 1-{[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B7885181.png)
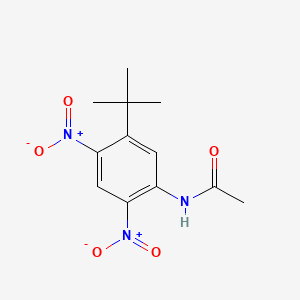
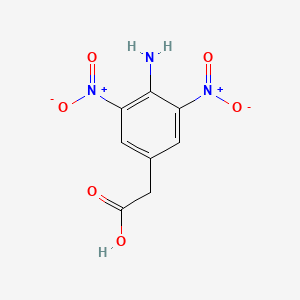
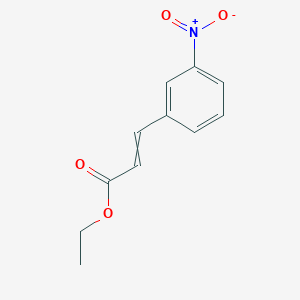
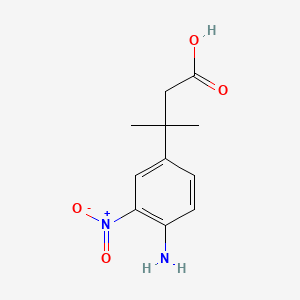
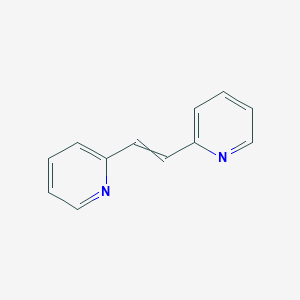
![tert-butyl 4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B7885223.png)
![tert-butyl 4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B7885229.png)
